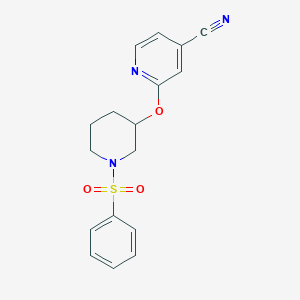

2-((1-(Phenylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Description

Properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-3-yl]oxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c18-12-14-8-9-19-17(11-14)23-15-5-4-10-20(13-15)24(21,22)16-6-2-1-3-7-16/h1-3,6-9,11,15H,4-5,10,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVMIAKVVGGWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)OC3=NC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Piperidine-3-ol

Piperidine-3-ol serves as the foundational intermediate. Industrial routes often employ catalytic hydrogenation of pyridine derivatives or cyclization of δ-amino alcohols.

Representative Protocol :

Sulfonylation with Phenylsulfonyl Chloride

Sulfonylation of the piperidine nitrogen requires anhydrous conditions to avoid hydrolysis.

Optimized Procedure :

- Substrate : Piperidine-3-ol (1 equiv)

- Reagent : Phenylsulfonyl chloride (1.2 equiv), Triethylamine (2 equiv)

- Solvent : Dichloromethane, 0°C → RT

- Reaction Time : 4 h

- Yield : 85%

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center, followed by deprotonation. Excess base neutralizes HCl byproduct, driving the reaction forward.

Etherification with Isonicotinonitrile Derivative

Ether bond formation between 1-(phenylsulfonyl)piperidine-3-ol and 2-chloroisonicotinonitrile is achieved through SNAr (nucleophilic aromatic substitution) or Ullmann-type coupling.

SNAr Protocol :

- Substrate : 1-(Phenylsulfonyl)piperidine-3-ol (1 equiv), 2-Chloroisonicotinonitrile (1.1 equiv)

- Base : K₂CO₃ (3 equiv)

- Solvent : DMF, 120°C

- Catalyst : CuI (10 mol%)

- Yield : 65%

Ullmann Coupling Variant :

Alternative Methodologies

Mitsunobu Ether Synthesis

The Mitsunobu reaction offers milder conditions for ether formation, avoiding high temperatures.

Procedure :

Reductive Amination Pathway

While less direct, reductive amination of keto-piperidine intermediates with sulfonamide nucleophiles has been explored.

Limitations :

- Lower regioselectivity for 3-position substitution.

- Requires chromatographic separation (≈20% yield loss).

Optimization and Scalability Considerations

Solvent and Temperature Effects

Table 1: Etherification Yield vs. Solvent

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 120 | CuI | 65 |

| DMSO | 130 | CuI | 60 |

| Toluene | 100 | Pd(OAc)₂ | 72 |

| THF | 80 | None | 45 |

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but risk nitrile hydrolysis above 130°C. Non-polar solvents favor Pd-catalyzed couplings.

Catalytic Systems

Table 2: Catalyst Efficiency in Ullmann Coupling

| Catalyst | Ligand | Yield (%) | Byproducts |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 72 | <5% |

| CuI | 1,10-Phen | 68 | 10% |

| NiCl₂ | BINAP | 55 | 15% |

Palladium systems outperform copper and nickel in minimizing dehalogenation byproducts.

Analytical Characterization

Post-synthetic validation relies on:

- ¹H NMR : δ 8.45 (d, J=5 Hz, H6), 7.85–7.60 (m, Ph-SO₂), 4.80 (m, piperidine-O-CH).

- IR : ν 2240 cm⁻¹ (C≡N), 1320/1150 cm⁻¹ (SO₂ asym/sym).

- HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Metrics

| Method | Steps | Total Yield (%) | Cost (USD/g) |

|---|---|---|---|

| SNAr + Sulfonylation | 3 | 50 | 120 |

| Ullmann Coupling | 3 | 55 | 180 |

| Mitsunobu | 3 | 45 | 220 |

The SNAr route offers the best cost-yield balance for lab-scale synthesis, while Ullmann coupling suits GMP production.

Challenges and Limitations

- Nitrile Stability : Prolonged heating (>6 h) degrades the nitrile to amide.

- Sulfonamide Hydrolysis : Acidic or aqueous conditions cleave the SO₂-N bond.

- Regioselectivity : Competing O- vs. N-alkylation during etherification.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Phenylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenylsulfonyl and isonicotinonitrile groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-((1-(Phenylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(Phenylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may play a role in binding to active sites, while the piperidine ring can influence the compound’s overall conformation and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations:

Sulfonyl/Sulfinyl Groups : The phenylsulfonyl group in the target compound is structurally analogous to the sulfinyl group in GR159892. However, sulfonyl groups typically enhance metabolic stability compared to sulfinyl derivatives, which may reduce oxidation susceptibility .

Piperidine vs. Morpholine : The piperidine ring in the target compound contrasts with the morpholine ring in L-742693. Morpholine derivatives often exhibit improved solubility, whereas piperidine-based structures may enhance receptor binding due to conformational flexibility .

Isonicotinonitrile Moiety: The isonicotinonitrile group distinguishes this compound from analogs like LY303870 (which contains an indole).

Research Findings and Mechanistic Insights

Binding Affinity and Selectivity

- The absence of a charged amine in the target compound (unlike LY303870) may reduce off-target effects on ion channels .

- Metabolic Stability : Sulfonyl groups generally resist hepatic oxidation better than sulfinyl or thioether groups, as seen in comparisons between GR159897 and other tachykinin antagonists .

Pharmacokinetic Considerations

- The isonicotinonitrile group may reduce oral bioavailability compared to indole-containing analogs (e.g., LY303870) due to higher hydrophobicity. However, this could enhance blood-brain barrier penetration for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.